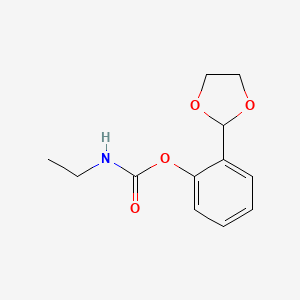![molecular formula C12H13N5O2 B14570128 6-[(2-Hydroxyethyl)amino]-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one CAS No. 61667-13-8](/img/structure/B14570128.png)
6-[(2-Hydroxyethyl)amino]-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Hydroxyethyl)amino]-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a hydroxyethylamino group, and a phenylhydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Hydroxyethyl)amino]-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the hydroxyethylamino group and the phenylhydrazinylidene moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Hydroxyethyl)amino]-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or hydrazine derivatives.
Scientific Research Applications
6-[(2-Hydroxyethyl)amino]-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(2-Hydroxyethyl)amino]-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethylamino group and phenylhydrazinylidene moiety play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one: Shares a similar pyrimidinone core but differs in the substituents attached.
5-(2-hydroxyethyl)-6-methyl-2-aminouracil: Another compound with a hydroxyethyl group and a pyrimidinone core, used in different applications.
Uniqueness
6-[(2-Hydroxyethyl)amino]-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61667-13-8 |
|---|---|
Molecular Formula |
C12H13N5O2 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-(2-hydroxyethylamino)-5-phenyldiazenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N5O2/c18-7-6-13-11-10(12(19)15-8-14-11)17-16-9-4-2-1-3-5-9/h1-5,8,18H,6-7H2,(H2,13,14,15,19) |
InChI Key |
DYRGRODMPZZARU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N=CNC2=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-Di(naphtho[2,1-b]furan-2-yl)-2,2'-bi-1,3,4-oxadiazole](/img/structure/B14570059.png)


![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methoxyphenyl)amino]-](/img/structure/B14570072.png)



![4-[3-(4-Methylphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14570099.png)




![3-Hydroxy-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one](/img/structure/B14570131.png)
![Diethyl [(methylsulfanyl)ethynyl]phosphonate](/img/structure/B14570133.png)
